N'-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide
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Overview
Description
N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromobenzoyl group and a propan-2-yloxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide typically involves the reaction of 4-bromobenzoyl chloride with 4-propan-2-yloxybenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or nitriles under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. .
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives.
Reduction Reactions: Products include alcohols and amines.
Oxidation Reactions: Products include azides, nitriles, and carboxylic acids
Scientific Research Applications
N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of their functions. The hydrazide moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the protein-ligand complex. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromobenzoyl chloride
- 4-bromobenzoic acid
- 4-bromobenzamide
Uniqueness
N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide is unique due to the presence of both the bromobenzoyl and propan-2-yloxybenzohydrazide moieties. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the hydrazide moiety enhances its ability to form stable complexes with proteins, making it a valuable tool in biochemical studies .
Properties
IUPAC Name |
N'-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11(2)23-15-9-5-13(6-10-15)17(22)20-19-16(21)12-3-7-14(18)8-4-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPXKPERQHWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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